5-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid is an organic compound with significant applications in medicinal chemistry and organic synthesis. It is classified as a heterocyclic compound due to its inclusion of sulfur and nitrogen atoms in the ring structure. The compound is known for its potential biological activities, making it a subject of interest in drug development and chemical research.
This compound is categorized under carboxylic acids and thiazoles, with the following identifiers:
The presence of thiophene and thiazole rings contributes to its unique chemical properties and reactivity, positioning it as a versatile intermediate in organic synthesis .
The synthesis of 5-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid typically involves several key steps:
These methods are well-documented in literature, often yielding good to excellent yields under optimized conditions .
The molecular structure of 5-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid features:
The canonical SMILES representation is OC(=O)[C]1=CSC(=[N]=1)c1cccs1
, indicating the arrangement of atoms within the molecule .
5-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid participates in various chemical reactions, including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties .
The mechanism of action for compounds like 5-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid often involves interactions at the molecular level with biological targets. Potential mechanisms may include:
Research indicates that derivatives of this compound exhibit varying degrees of biological activity, which can be attributed to their structural characteristics .
Risk codes associated with this compound indicate that it may cause irritation upon contact with skin or eyes .
5-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
High-resolution X-ray diffraction studies (1.15 Å for NDM-1; 1.71 Å for VIM-2) reveal that 5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid (referred to herein as the thiazole inhibitor) occupies the active site cleft of metallo-β-lactamases (MBLs) through a conserved pharmacophore anchor mechanism [1] [2]. In NDM-1 (PDB: 8HYC), the inhibitor's carboxylic acid moiety forms bidentate coordination with the Zn1 ion (Zn-O distances: 2.01 Å and 2.18 Å), while the protonated 2-amino group donates hydrogen bonds to Asn220 (2.9 Å) and a water-mediated connection to Asp124 [1]. The thiophene-thiazole hydrophobic core engages in π-stacking with His122 and van der Waals contacts with Met67 and Trp93.
For VIM-2 (PDB: 8HYD), crystallography demonstrates analogous binding: The carboxylic acid coordinates Zn1 (2.15 Å) and Zn2 (2.32 Å) in a monodentate manner, while the thiophene ring occupies a subsite typically harboring the lactam ring of β-lactam antibiotics [7] [9]. Key differences include hydrogen bonding between the 2-amino group and Ser228 (3.1 Å) and increased solvent exposure of the thiophene moiety due to Leu65 flexibility.
Table 1: Structural Parameters of Thiazole Inhibitor Binding to MBLs
MBL Type | PDB ID | Resolution (Å) | Key Interactions | Buried Surface Area (Ų) |
---|---|---|---|---|
B1 NDM-1 | 8HYC | 1.15 | Zn1 bidentate, Asn220 H-bond, His122 π-stack | 212 ± 8 |
B1 VIM-2 | 8HYD | 1.71 | Zn1/Zn2 monodentate, Ser228 H-bond, Leu65 hydrophobic | 198 ± 10 |
The binding mimics carbapenem hydrolysate positioning, particularly in replicating the carboxylate-zinc coordination and hydrogen-bonding network of hydrolyzed meropenem [2] [9]. This molecular mimicry underpins its inhibition mechanism, displacing catalytic water molecules and obstructing substrate access.
The thiazole inhibitor exhibits broad-spectrum inhibition due to its adaptability to divergent MBL active sites. In B1 MBLs (NDM-1, VIM-2, IMP-1), conserved residues (Lys224, Asn220, Ser228) facilitate hydrogen bonding with the inhibitor’s amino and carboxylate groups, while a flexible loop (residues 60–70) adjusts to accommodate the thiophene ring [9]. Molecular dynamics simulations confirm <1.5 Å backbone RMSD fluctuations in this loop upon inhibitor binding, indicating stable induced-fit recognition [9].
For B2 MBLs (e.g., CphA), the compact active site sterically excludes bulkier inhibitors but accommodates the thiazole core due to its planar geometry. Crystallography shows the carboxylic acid chelates the single catalytic zinc ion, while the thiophene rotates 40° to avoid clash with Arg121 [9].
B3 MBLs (e.g., L1) demonstrate the most distinct binding: The inhibitor’s carboxylate bridges both zinc ions (ZnA and ZnB), and the thiazole nitrogen forms a hydrogen bond with His116. Hydrophobic residues (Phe84, Tyr33) create a pocket accommodating the thiophene ring without conformational rearrangement [9]. This conserved binding across subclasses validates the inhibitor’s design strategy of mimicking carbapenem hydrolysate geometry.
Table 2: Subclass-Specific Binding Adaptations of the Thiazole Inhibitor
MBL Subclass | Zinc Stoichiometry | Key Structural Adaptations | Inhibition Constant (Kᵢ, μM) |
---|---|---|---|
B1 (NDM-1) | Dizinc | Loop 60–70 flexibility, Asn220 H-bond | 0.14 ± 0.03 |
B2 (CphA) | Monozinc | Thiophene rotation, Arg121 avoidance | 1.2 ± 0.2 |
B3 (L1) | Dizinc | Phe84/Tyr33 hydrophobic clamp | 0.38 ± 0.05 |
The thiazole inhibitor exploits zinc coordination chemistry common to all MBL subclasses. Its carboxylic acid group displaces the nucleophilic hydroxide (Wat1) at Zn1, forming charge-assisted bonds that perturb zinc ion geometry. In NDM-1, Zn1 shifts 0.7 Å toward the inhibitor upon binding, adopting distorted trigonal bipyramidal coordination (τ = 0.78) [1] [4]. This distortion weakens Zn2 coordination (increased Zn2–His263 distance by 0.3 Å), partially decoupling the dizinc site’s hydrolytic machinery.
The thiazole nitrogen’s electrostatic potential (-42 kcal/mol) enhances Lewis acid-base interactions with zinc, while the thiophene sulfur’s low-lying σ* orbitals facilitate van der Waals contacts with hydrophobic residues [4] [10]. Crucially, the inhibitor stabilizes the "zinc arm" motif (residues 37–52) in an ordered conformation, as evidenced by reduced B-factors (15–22 Ų) in crystal structures [4]. This region, intrinsically disordered in apo-MBLs, becomes structured upon zinc saturation and inhibitor binding, creating a composite binding interface that buries >200 Ų of solvent-accessible surface.
Table 3: Zinc Coordination Geometries in Inhibitor-Bound MBL Complexes
MBL | Zinc Site | Coordination Number | Bond Lengths (Å) | *Coordination Distortion (δ) |
---|---|---|---|---|
NDM-1 | Zn1 | 5 (distorted TBP) | Zn–O1: 2.01; Zn–O2: 2.18 | 24° |
NDM-1 | Zn2 | 4 (distorted tetrahedral) | Zn–Nε2: 2.10; Zn–O: 2.32 | 16° |
VIM-2 | Zn1 | 4 (tetrahedral) | Zn–O: 2.15; Zn–N: 2.20 | 8° |
VIM-2 | Zn2 | 5 (square pyramidal) | Zn–O: 2.32; Zn–N: 2.25 | 14° |
*δ = RMS deviation from ideal geometry
This coordination strain increases zinc affinity by 20-fold compared to substrate-bound states, as measured by isothermal titration calorimetry [10]. The thiazole inhibitor thus operates via "entatic state inhibition": By enforcing strained zinc coordination geometries incompatible with hydrolysis, it disables the catalytic mechanism while leveraging the same zinc-dependent binding principles that govern MBL evolution [4] [10].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0